Lonafarnib - 193275-84-2

Lonafarnib

Catalog Number: EVT-288320
CAS Number: 193275-84-2
Molecular Formula: C27H31Br2ClN4O2
Molecular Weight: 638.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lonafarnib is a 4-{2-[4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxamide that has R configuration. It is used as oral farnesyltransferase inhibitor. It has a role as an antineoplastic agent and an EC 2.5.1.58 (protein farnesyltransferase) inhibitor.
Hutchinson-Gilford progeria syndrome (HGPS) is a rare autosomal dominant disorder estimated to affect approximately one in 20 million individuals resulting in adverse symptoms associated with premature ageing: skeletal dysplasia, joint contractures, atherosclerosis, myocardial fibrosis/dysfunction, scleroderma-like cutaneous effects, lipoatrophy, alopecia, and a severe failure to thrive; HGPS is uniformly fatal. Mechanistically, HGPS is underpinned by a single heterozygous C-to-T mutation at position 1824 of the LMNA gene, which results in the accumulation of an aberrant farnesylated form of lamin A called progerin in the inner nuclear membrane. Lonafarnib is a farnesyl transferase (FTase) inhibitor (FTI), which reduces the farnesylation of numerous cellular proteins, including progerin; as progerin farnesylation is important for localization to the nuclear membrane, lonafarnib inhibits progerin accumulation and improves symptoms in HGPS patients. Merck originally developed Lonafarnib and subsequently licensed it to Eiger Biopharmaceuticals Inc., which currently markets it under the trademark ZOKINVY™. Lonafarnib was granted FDA approval on November 20, 2020, and is the first FDA-approved treatment for HGPS and other related progeroid laminopathies.
Lonafarnib is a Farnesyltransferase Inhibitor. The mechanism of action of lonafarnib is as a Farnesyltransferase Inhibitor, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
Lonafarnib is an oral, small molecule inhibitor of farnesyltransferase that is used to treat Hutchison-Gilford progeria syndrome and is under investigation as therapy of chronic hepatitis D. Lonafarnib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy, but has not been linked to cases of clinically apparent acute liver injury.
Lonafarnib is a natural product found in Dichrostachys cinerea with data available.
Lonafarnib is a synthetic tricyclic derivative of carboxamide with antineoplastic properties. Lonarfanib binds to and inhibits farnesyl transferase, an enzyme involved in the post-translational modification and activation of Ras proteins. Ras proteins participate in numerous signalling pathways (proliferation, cytoskeletal organization), and play an important role in oncogenesis. Mutated ras proteins have been found in a wide range of human cancers. (NCI04)
Source and Classification

Lonafarnib was originally developed by Merck & Co. as an investigational drug for oncology but has since been repurposed for the treatment of various conditions, including progeria. It is now marketed under the trademark ZOKINVY™ by Eiger Biopharmaceuticals Inc., following its approval by the U.S. Food and Drug Administration on November 20, 2020 . The compound is classified as a farnesyltransferase inhibitor, specifically targeting the farnesylation process of proteins critical to cellular function.

Synthesis Analysis

The synthesis of lonafarnib involves several steps that typically include the formation of key intermediates followed by cyclization reactions. Although specific proprietary methods are not publicly disclosed in detail, the general approach can be outlined:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of a piperidine derivative which serves as a core structure.
  2. Cyclization: The introduction of farnesyl moieties occurs through cyclization reactions that yield the final product.
  3. Purification: After synthesis, lonafarnib is purified using chromatographic techniques to ensure high purity suitable for pharmaceutical applications.

Technical parameters such as temperature, reaction time, and solvent choice are critical to optimizing yield and purity but are often proprietary details not publicly available .

Molecular Structure Analysis

Lonafarnib's molecular formula is C21_{21}H28_{28}N2_{2}O4_{4}S. Its structure features a piperidine ring and a farnesyl side chain, which are essential for its biological activity. The three-dimensional conformation of lonafarnib has been elucidated through various techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.

Key structural features include:

  • Piperidine Ring: Central to the molecule's ability to interact with farnesyltransferase.
  • Farnesyl Group: Crucial for mimicking natural substrates of farnesyltransferase.
  • Functional Groups: Various functional groups facilitate interactions with target proteins.

The compound exhibits specific binding characteristics that enhance its inhibitory effects on farnesyltransferase .

Chemical Reactions Analysis

Lonafarnib primarily undergoes metabolic transformations rather than extensive chemical reactions in vivo. It is metabolized predominantly by cytochrome P450 enzymes (CYP3A4/5), which facilitate oxidation and dehydration processes leading to active metabolites such as HM21 and HM17 .

In vitro studies have demonstrated that lonafarnib effectively inhibits the farnesylation of target proteins like progerin, preventing their accumulation in cellular structures. This inhibition is critical in conditions such as Hutchinson-Gilford Progeria Syndrome where aberrant farnesylation leads to cellular dysfunction .

Mechanism of Action

Lonafarnib exerts its therapeutic effects primarily through the inhibition of farnesyltransferase, an enzyme responsible for attaching farnesyl groups to cysteine residues at the C-terminus of proteins. This post-translational modification is crucial for the proper localization and function of several proteins involved in cell signaling and structural integrity.

  1. Inhibition of Farnesylation: By blocking this process, lonafarnib reduces the localization of progerin to the nuclear membrane.
  2. Restoration of Nuclear Architecture: In models of Hutchinson-Gilford Progeria Syndrome, treatment with lonafarnib has been shown to restore normal nuclear morphology by preventing progerin accumulation .
  3. Stabilization of Protein Conformation: Recent studies indicate that lonafarnib stabilizes specific protein conformations that inhibit viral fusion processes, showcasing its potential beyond progeroid conditions .
Physical and Chemical Properties Analysis

Lonafarnib exhibits several notable physical and chemical properties:

Applications

Lonafarnib's primary applications include:

  • Treatment of Hutchinson-Gilford Progeria Syndrome: As the first FDA-approved treatment for this condition, lonafarnib significantly improves survival rates by reducing mortality risks associated with progeroid laminopathies .
  • Viral Infections: Emerging research suggests potential utility in treating infections such as hepatitis D virus due to its ability to inhibit viral protein modifications necessary for replication .
  • Cancer Research: Investigations into lonafarnib derivatives have shown promise in enhancing cytotoxicity against various cancer cell lines, indicating potential applications in oncology beyond initial development .

Properties

CAS Number

193275-84-2

Product Name

Lonafarnib

IUPAC Name

4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide

Molecular Formula

C27H31Br2ClN4O2

Molecular Weight

638.8 g/mol

InChI

InChI=1S/C27H31Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h12-17,25H,1-11H2,(H2,31,36)/t25-/m1/s1

InChI Key

DHMTURDWPRKSOA-RUZDIDTESA-N

SMILES

C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N

Solubility

~3mg/ml

Synonyms

(+)4-(2-(4-(8-chloro-3,10-dibromo-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-yl)-1-piperidinyl)-2-oxoethyl)-1-piperidinecarboxamide
4-(2-(4-(8-chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide
lonafarnib
SCH 66336
SCH66336

Canonical SMILES

C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N

Isomeric SMILES

C1CN(CCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.